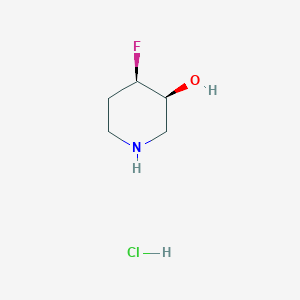

(3S,4R)-4-Fluoropiperidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-4-fluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOYYYHEMMLYLM-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 3s,4r 4 Fluoropiperidin 3 Ol Hydrochloride and Its Stereoisomers

Enantioselective Synthesis Strategies

Achieving the desired absolute stereochemistry at the C3 and C4 positions requires methods that can differentiate between enantiomeric transition states. Enantioselective strategies are foundational to producing the optically pure (3S,4R) isomer.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After establishing the desired stereocenter(s), the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is reliable and versatile for creating a wide range of enantiomerically pure compounds. sigmaaldrich.com

For the synthesis of fluoropiperidine scaffolds, an auxiliary can be attached to the nitrogen atom of a piperidine (B6355638) precursor. Common auxiliaries include Evans oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazines. researchgate.net The synthetic sequence typically involves:

Attachment of the chiral auxiliary to a suitable nitrogen-containing acyclic or heterocyclic precursor.

A diastereoselective reaction to install the fluorine and hydroxyl groups, where the steric and electronic properties of the auxiliary direct the approach of the reagents.

Removal of the auxiliary to yield the enantiomerically enriched fluoropiperidinol.

Oxazolidinone auxiliaries, for instance, are widely used to direct stereoselective alkylation and aldol (B89426) reactions, which could be adapted to build the piperidine backbone with the correct stereochemistry before fluorination.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Stereoselective aldol reactions, alkylations | Forms rigid chelated transition states, providing high diastereoselectivity. |

| Pseudoephedrine | Asymmetric alkylation of carbonyls | Forms stable metalloenamines; product is often crystalline. |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | Based on proline-derived hydrazines, offering predictable stereocontrol. |

| tert-Butanesulfinamide | Synthesis of chiral amines | Reacts with aldehydes/ketones to form sulfinylimines, which undergo diastereoselective nucleophilic addition. us.es |

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of chiral auxiliaries. Transition-metal catalysis, featuring chiral ligands, and organocatalysis are two prominent strategies.

An enantioselective route to a related compound, cis-1-Boc-3-fluoropiperidin-4-ol, has been achieved using organocatalysis. nih.gov The key step involves the enantioselective fluorination of a piperidinone precursor, guided by a chiral amine catalyst. Modified cinchona alkaloids have proven effective in this transformation, demonstrating that a catalyst can control the facial selectivity of the fluorinating agent's attack on an enamine intermediate. nih.gov This methodology can be adapted to produce different stereoisomers by selecting the appropriate catalyst enantiomer.

Transition metals like rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands (e.g., Walphos), are powerful tools for the asymmetric hydrogenation of unsaturated precursors like enamides or tetrahydropyridinium salts. researchgate.net This can establish the stereocenters in the piperidine ring with high enantioselectivity. researchgate.netmdpi.com

Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate Type | Stereocontrol Mechanism |

|---|---|---|---|

| Asymmetric Fluorination | Modified Cinchona Alkaloid | N-Boc-piperidin-4-one | Chiral iminium or enamine formation directs electrophilic fluorinating agent. nih.gov |

| Asymmetric Hydrogenation | Rh(NBD)₂(BF₄) / Walphos Ligand | Tetrahydropyridinium Salt | Chiral ligand creates an asymmetric environment around the metal center, directing hydrogen delivery. researchgate.net |

| Asymmetric Hydrogenation | Iridium Complex with Chiral Ligand | 3,4-Disubstituted Quinolinium Salts | Dynamic kinetic resolution allows for the synthesis of chiral tetrahydroisoquinolines with high ee. mdpi.com |

Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For fluorinated compounds, several classes of enzymes are of interest. While a direct enzymatic synthesis of (3S,4R)-4-Fluoropiperidin-3-ol is not prominently documented, established enzymatic reactions could be applied.

Fluorinases: These rare enzymes can catalyze the formation of a C-F bond by reacting a fluoride (B91410) ion with S-adenosyl-L-methionine (SAM). nih.gov A synthetic biology approach could engineer a pathway where a piperidine precursor is a substrate for a fluorinase.

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols. A racemic mixture of 4-fluoropiperidin-3-ol could be resolved by lipase-catalyzed acylation, where one enantiomer reacts significantly faster than the other, allowing for their separation. researchgate.net

Cytochrome P450 Enzymes: These versatile enzymes can catalyze a wide range of reactions, including hydroxylations. nih.gov A P450 enzyme could be used for the stereoselective hydroxylation of a 4-fluoropiperidine (B2509456) precursor, establishing the C3 stereocenter. nih.govnih.gov

The primary advantage of biocatalysis is the potential for extremely high enantioselectivity and operation in environmentally benign aqueous systems. nih.gov

Diastereoselective Synthesis Routes and Control

Controlling the relative stereochemistry between the fluorine at C4 and the hydroxyl group at C3 is essential for obtaining the desired (3S,4R) syn configuration. Diastereoselective reactions create one diastereomer in preference to others.

A powerful method for the simultaneous and stereocontrolled introduction of hydroxyl and fluorine groups is the hydroxyfluorination of an olefin. A diastereodivergent protocol has been developed for allylic amines, which are excellent precursors for fluoropiperidinols. nih.gov This strategy allows access to different diastereoisomeric products from the same starting material by modifying the reaction conditions. nih.gov

The key steps in this process are:

Epoxidation: The allylic amine is first treated with an acid, like tetrafluoroboric acid (HBF₄·OEt₂), to form an ammonium (B1175870) ion. This ion directs the epoxidation agent (e.g., m-CPBA) to one face of the double bond via hydrogen bonding.

Ring-Opening: The resulting epoxide is opened by a fluoride nucleophile. The regioselectivity and stereospecificity of this Sₙ2-type ring-opening dictate the final diastereomeric outcome. nih.gov

Crucially, the stereochemical outcome can be controlled by the stoichiometry of the acid. Using a small excess directs epoxidation to the face proximal to the amino group, while a large excess favors epoxidation on the opposite face, leading to the opposite diastereomer after fluoride attack. nih.gov This provides a versatile entry to various stereoisomers of fluorinated amino alcohols.

Palladium-catalyzed annulation reactions are a robust method for constructing cyclic structures, including N-heterocycles like piperidines. researchgate.netnih.gov These reactions typically involve the coupling of a molecule containing a C=C bond with a partner that has both a nucleophilic and an electrophilic site. researchgate.netdntb.gov.ua

In the context of forming a substituted piperidine ring, a common strategy is the [m+n] annulation, such as a [4+2] cycloaddition, where the components are assembled into a six-membered ring. thieme-connect.com Stereocontrol can be achieved through several means:

Chiral Ligands: Using chiral phosphine ligands (e.g., Wingphos, Bippyphos) on the palladium catalyst can create a chiral pocket that influences the stereochemical outcome of the C-C or C-N bond-forming steps. thieme-connect.com

Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters.

Solvent Effects: As demonstrated in some Pd-catalyzed [4+2] annulations, the polarity of the solvent can influence the reaction mechanism (e.g., inner-sphere vs. outer-sphere), leading to different diastereomeric products. thieme-connect.com

While direct synthesis of (3S,4R)-4-Fluoropiperidin-3-ol via this method is complex, these annulation strategies are fundamental for building the core piperidine scaffold, which can then be further functionalized. nih.gov

Table 3: Factors Influencing Stereocontrol in Pd-Catalyzed Annulation

| Factor | Mechanism of Control | Example |

|---|---|---|

| Chiral Ligand | Induces asymmetry in the catalyst's coordination sphere. | Wingphos in [4+2] annulation to control access to all four stereoisomers. thieme-connect.com |

| Solvent Polarity | Can switch the reaction pathway between inner-sphere and outer-sphere mechanisms. | MeCN (polar) favoring anti-products and 1,4-dioxane (B91453) (non-polar) favoring syn-products. thieme-connect.com |

| Substrate Stereochemistry | Existing chiral centers in the starting material direct the approach of subsequent reactants. | Diastereoselective syntheses of substituted piperidines from chiral precursors. nih.gov |

Regioselective and Stereoselective Fluorination Methods

The precise introduction of a fluorine atom at the C-4 position of the piperidine ring with trans stereochemistry relative to the C-3 hydroxyl group is a significant challenge in the synthesis of (3S,4R)-4-Fluoropiperidin-3-ol. Modern synthetic chemistry has moved beyond harsh and non-selective fluorinating agents toward milder, more precise methods, including advanced deoxyfluorination reagents and metal-mediated techniques that function under relatively mild conditions.

A notable strategy for achieving high stereoselectivity is through enantioselective fluorination of precursor molecules. One such approach involves an organocatalytic method using a modified cinchona alkaloid catalyst. This method has been successfully applied to the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a closely related building block, demonstrating the power of chiral catalysts in controlling stereochemical outcomes. Research has also shown that commercially available primary amines, such as α-methylbenzylamine, can replace the specialized catalyst with comparable levels of enantioselectivity. Another powerful technique is the use of phase-transfer catalysis, where chiral quaternary ammonium salts derived from cinchonine (B1669041) promote the catalytic enantioselective electrophilic fluorination of β-keto esters, which are key precursors for the fluoropiperidinol skeleton.

Precursor Molecules and Starting Material Derivatization for (3S,4R)-4-Fluoropiperidin-3-ol Hydrochloride Synthesis

The foundation of a successful synthesis lies in the selection and manipulation of appropriate starting materials. Several classes of precursor molecules have been effectively utilized to construct the fluoropiperidinol core.

Utilization of Epoxide Precursors

Epoxide-containing piperidines serve as highly valuable intermediates due to the strained nature of the three-membered ring, which allows for predictable and regioselective ring-opening reactions. The synthesis of hydroxylated fluoro-piperidines can be achieved through the conformation-induced regioselective opening of piperidine epoxides using a fluoride source. nih.govrsc.org A reagent combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF2) has been shown to effectively open the epoxide ring. nih.govrsc.org The inherent conformation of the piperidine ring directs the incoming fluoride nucleophile to one of the two epoxide carbons, allowing for precise control over the regioselectivity of the C-F bond formation. nih.govrsc.org This SN2-type reaction proceeds with an inversion of stereochemistry, making it a powerful tool for establishing the desired trans relationship between the incoming fluoride and the resulting hydroxyl group.

Manipulation of α-Fluoro-β-ketoesters

α-Fluoro-β-ketoesters are versatile precursors that contain the core functionality required for the target molecule. These compounds can be synthesized and then subjected to stereoselective reduction to set the two adjacent chiral centers. A key advancement in this area is the use of enzymatic reductions. Commercially available ketoreductase (KRED) enzymes can perform dynamic reductive kinetic resolution on racemic α-fluoro-β-keto esters to yield α-fluoro-β-hydroxy esters. This biocatalytic approach offers exceptionally high diastereomeric and enantiomeric excess. The choice of enzyme can selectively produce either syn or anti diastereomers, providing a direct route to the desired stereochemical configuration of the alcohol and fluorine substituents.

Interactive Table: Stereoselective Reduction of α-Fluoro-β-ketoesters using Ketoreductases

| Enzyme | Predominant Product Stereoisomer | Stereoselectivity Profile |

|---|---|---|

| KRED 110 | anti (2S,3S) | High diastereomeric and enantiomeric excess |

| KRED 130 | syn (2S,3R) | Predominantly syn, but with less specificity than KRED 110 |

Conversion of Protected Piperidine Intermediates

The synthesis often requires the use of protecting groups, particularly on the piperidine nitrogen, to prevent unwanted side reactions and to direct reactivity. The tert-butyloxycarbonyl (Boc) group is a common choice, leading to intermediates like 1-Boc-3-fluoropiperidin-4-ol. This protecting group can be readily removed under acidic conditions in the final stages of the synthesis to yield the hydrochloride salt. The synthesis can also begin from a differently substituted piperidine, which is then chemically modified. For instance, a protected piperidine intermediate can undergo transformations such as mesylation of a hydroxyl group followed by nucleophilic substitution to introduce another functional group, showcasing the step-wise construction and modification of the piperidine scaffold.

Optimization of Reaction Conditions and Yields in Fluoropiperidinol Synthesis

Solvent Effects and Temperature Optimization

The choice of solvent is crucial as it can influence the solubility of reagents, the stability of intermediates, and the transition state energies of the reaction. Studies on related reactions, such as the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine, have been conducted in a wide range of aprotic solvents, including toluene, dioxane, tetrahydrofuran (B95107) (THF), chloroform, acetone, and acetonitrile. The results demonstrate that the solvent has a significant influence on the reaction kinetics and mechanism. For instance, solvents capable of hydrogen-bond donation can assist in the departure of the fluoride leaving group, altering the rate-determining step of the reaction.

Temperature is another critical parameter that must be carefully controlled. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts and potentially cause decomposition of sensitive molecules. Conversely, lower temperatures can enhance selectivity but may result in impractically slow reaction times. The optimal temperature is therefore a balance between reaction efficiency and selectivity. In some multistep syntheses, a decrease in temperature, coupled with an increase in pressure, has been found to maximize the yield of the desired product. The optimization process often involves screening a matrix of conditions, as illustrated in the table below, which is based on a model study of solvent effects on a synthetic transformation.

Interactive Table: Effect of Solvent on Reaction Yield in a Model Synthesis

| Entry | Solvent | Temperature (°C) | Relative Yield (%) |

|---|---|---|---|

| 1 | EtOH | Reflux | 85 |

| 2 | DMF | 100 | 72 |

| 3 | CH3COOH | Reflux | 90 |

| 4 | CH3CN | Reflux | 65 |

| 5 | CHCl3 | Reflux | 58 |

| 6 | H2O | 100 | 78 |

Catalyst and Ligand Selection for Stereocontrol

Achieving the desired (3S,4R) configuration of 4-fluoropiperidin-3-ol requires a high degree of stereocontrol during the synthesis. This is typically accomplished through asymmetric catalysis, where a chiral catalyst or ligand directs the reaction to favor the formation of one stereoisomer over others.

An effective method for establishing the cis-relationship between the fluorine and hydroxyl groups is through the enantioselective fluorination of a suitable precursor. One notable approach involves the fluorination of 1-Boc-piperidin-3-one. Research has demonstrated that modified cinchona alkaloid catalysts can effectively catalyze this transformation, yielding the desired cis-1-Boc-3-fluoropiperidin-4-ol with high enantioselectivity. nih.gov Interestingly, it has been shown that simpler and more readily available chiral primary amines, such as α-methylbenzylamine, can also be employed as catalysts with comparable levels of enantioselectivity, offering a more practical and cost-effective alternative. nih.gov

The choice of catalyst is paramount in directing the stereochemical outcome. The intricate three-dimensional structure of the catalyst interacts with the substrate in a way that favors the approach of the fluorinating agent from a specific face, leading to the desired enantiomer.

| Catalyst/Ligand | Precursor | Key Transformation | Stereochemical Outcome | Reference |

| Modified Cinchona Alkaloid | 1-Boc-piperidin-3-one | Enantioselective Fluorination | High enantioselectivity for cis-isomer | nih.gov |

| α-Methylbenzylamine | 1-Boc-piperidin-3-one | Enantioselective Fluorination | Similar enantioselectivity to Cinchona Alkaloids | nih.gov |

Another strategy for stereocontrol is the diastereoselective synthesis using specific fluorinating reagents. For instance, the use of DMPU/HF (N,N'-Dimethylpropyleneurea/Hydrogen Fluoride) as a nucleophilic fluorination reagent has been reported for the synthesis of 4-fluoropiperidines. researchgate.net This method is noted for its potential amenability to larger scale reactions. researchgate.net

While not directly applied to (3S,4R)-4-fluoropiperidin-3-ol, broader research into the asymmetric synthesis of fluorinated heterocycles provides valuable insights. For example, chiral phosphoric acids, such as (S)-TRIP-derived catalysts, have been successfully used in the enantioselective intramolecular aza-Michael reaction to produce fluorinated pyrrolidines. the-innovation.org This highlights the potential of Brønsted acid catalysis in controlling stereochemistry in the synthesis of fluorinated nitrogen-containing rings. Furthermore, asymmetric Pd(II)-catalyzed aminofluorination reactions employing chiral quinoline-oxazoline (Quox) ligands have been developed for the synthesis of β-fluoropiperidines.

Scale-Up Considerations for Research Applications

Transitioning a synthetic route from a small-scale laboratory experiment to a larger scale suitable for producing the quantities of this compound needed for extensive research, such as preclinical studies, presents a unique set of challenges. Key considerations include the cost and availability of reagents and catalysts, the safety of the chemical transformations, and the efficiency and scalability of purification methods.

For research applications, a "gram-scale" synthesis is often the initial target. The enantioselective fluorination using α-methylbenzylamine is advantageous in this context due to the commercial availability and lower cost of the catalyst compared to more complex cinchona alkaloid derivatives. nih.gov The development of scalable processes for the production of cinchona alkaloid-based catalysts themselves, with batches yielding multiple kilograms, further supports their potential use in larger-scale campaigns. researchgate.net

The choice of fluorinating agent is also a critical factor. While some reagents may provide excellent selectivity on a small scale, their cost, toxicity, or instability can render them unsuitable for larger preparations. The use of DMPU/HF is considered amenable to scale-up, suggesting a practical option for producing significant quantities of fluorinated piperidines. researchgate.net

Purification is another significant hurdle in scaling up. The final product is a hydrochloride salt, which often aids in purification by crystallization. Obtaining the enantiomerically pure compound on a larger scale may involve classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. This method has been successfully employed in the multi-gram synthesis of other enantiopure fluorinated heterocycles like 3,3-difluoroproline. nih.gov

Safety is of paramount importance during scale-up. Reactions involving highly reactive or toxic reagents, such as certain fluorinating agents or organometallic catalysts, require careful handling and specialized equipment to ensure the safety of the personnel. The operational simplicity of phase-transfer catalysis using cinchona alkaloids is a notable advantage in this regard, as it often involves milder reaction conditions and less hazardous reagents. rsc.org

| Consideration | Key Factors | Example Strategies |

| Catalyst Selection | Cost, availability, efficiency | Use of commercially available α-methylbenzylamine; scalable synthesis of Cinchona alkaloid catalysts. nih.govresearchgate.net |

| Reagent Choice | Cost, safety, scalability | Employing reagents like DMPU/HF that are amenable to scale-up. researchgate.net |

| Purification | Efficiency, enantiomeric purity | Crystallization of the hydrochloride salt; classical resolution of racemates. nih.gov |

| Safety | Handling of hazardous materials | Preference for operationally simple and milder reaction conditions (e.g., phase-transfer catalysis). rsc.org |

| Process Efficiency | Number of steps, overall yield | Development of concise and high-yielding synthetic routes. |

Iii. Stereochemical and Conformational Analysis of 3s,4r 4 Fluoropiperidin 3 Ol Hydrochloride

Elucidation of Absolute and Relative Configuration

Determining the exact spatial orientation of the substituents on the chiral centers of the piperidine (B6355638) ring is crucial. The designation (3S,4R) specifies the absolute configuration at carbons 3 and 4. The relative configuration, which describes the orientation of the substituents relative to each other (in this case, cis), is established through various analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of fluorinated piperidines. The coupling constants between protons (¹H) and fluorine (¹⁹F), particularly the three-bond coupling (³JH,F), are highly dependent on the dihedral angle between the coupled nuclei, which in turn defines the relative orientation of the substituents.

In a chair conformation of the piperidine ring, the magnitude of the ³JH,F coupling constant can distinguish between axial and equatorial orientations of the fluorine atom. A large coupling constant is typically observed for an anti-periplanar (180°) arrangement, which occurs when both the fluorine and the coupled proton are in axial positions. Conversely, a smaller coupling constant is indicative of a synclinal or gauche relationship (approx. 60°), which is seen between axial-equatorial or equatorial-equatorial substituents.

Comprehensive NMR studies, including Nuclear Overhauser Effect (NOE) experiments, provide further evidence for spatial proximity between atoms, helping to build a complete picture of the molecule's configuration and predominant conformation in solution. nih.gov For (3S,4R)-4-Fluoropiperidin-3-ol hydrochloride, the analysis of these coupling constants confirms the cis relationship between the fluorine and hydroxyl groups and reveals the conformational preference of the ring system. nih.gov

Table 1: Representative ¹H-¹⁹F Coupling Constants for Stereochemical Assignment Note: The following data are representative examples illustrating the principles of NMR-based stereochemical analysis and may not reflect experimentally determined values for this specific molecule.

| Coupled Nuclei | Dihedral Angle (approx.) | Conformation | Expected ³JH,F (Hz) |

|---|---|---|---|

| Hax-C-C-Fax | 180° | Axial Fluorine | 25 – 45 |

| Heq-C-C-Fax | 60° | Axial Fluorine | 5 – 15 |

| Hax-C-C-Feq | 60° | Equatorial Fluorine | 5 – 15 |

While a crystal structure for this compound itself may not be widely published, X-ray crystallography of closely related compounds and synthetic intermediates is invaluable for unambiguously determining both relative and absolute stereochemistry. researchgate.netnih.gov This technique provides precise coordinates of each atom in the crystal lattice, offering definitive proof of the solid-state structure.

For instance, X-ray structure determinations have been performed on various N-substituted 3-fluoropiperidinium salts to substantiate the axial disposition of the fluorine atom. researchgate.netacs.org By comparing the crystal structures of fluorinated and unfluorinated analogues, researchers can isolate the specific stereochemical effects induced by the fluorine substituent. researchgate.net Furthermore, the absolute configuration of precursors or derivatives, such as 3-fluoropiperidine (B1141850) hydrochloride, can be definitively established using X-ray analysis, which anchors the stereochemistry for subsequent synthetic transformations. nih.gov

Conformational Dynamics of Fluoropiperidine Rings

Saturated six-membered rings like piperidine typically adopt a chair conformation to minimize steric and torsional strain. The introduction of substituents, particularly electronegative ones like fluorine, significantly influences the dynamic equilibrium between the two possible chair conformers.

The incorporation of a fluorine atom dramatically alters the conformational landscape of the piperidine ring. researchgate.net This influence stems from a combination of steric and stereoelectronic effects. While substituents on a cyclohexane (B81311) ring generally prefer the less sterically hindered equatorial position, the situation in N-protonated fluoropiperidines is reversed due to powerful stereoelectronic interactions. researchgate.net The conformational behavior is governed by an interplay of forces including electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net These forces can be fine-tuned, for example, by the choice of the N-protecting group, which in turn alters the preference for a specific conformer. nih.gov

A remarkable and persistent feature of N-protonated 3- and 4-fluoropiperidines is the strong preference for the fluorine atom to occupy the axial position. researchgate.netresearchgate.netnih.gov This preference, which is contrary to what would be predicted based on sterics alone, is a well-documented phenomenon. acs.org The stabilization of the axial conformer in the hydrochloride salt is primarily attributed to a favorable electrostatic charge-dipole interaction between the positively charged nitrogen (N⁺-H) and the partial negative charge on the electronegative fluorine atom. researchgate.netresearchgate.net

In addition to this electrostatic attraction, hyperconjugative interactions also play a significant role. nih.govresearchgate.net Specifically, the delocalization of electron density from an axial C-H bond orbital into the antibonding orbital of the adjacent axial C-F bond (σCH → σ*CF) contributes to the stabilization of the axial fluorine conformation. researchgate.net This combination of electrostatic and hyperconjugative effects can stabilize the axial conformer by several kcal/mol over the equatorial conformer. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential for complementing experimental data and providing deeper insight into the conformational preferences of fluorinated piperidines. nih.gov Techniques such as Density Functional Theory (DFT) and ab initio calculations are used to model the structures and compute the relative energies of different conformers. researchgate.net

Density Functional Theory (DFT) Calculations for Conformation and Energy

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the relative energies of different conformers and to understand the factors governing their stability.

Research on fluorinated piperidine derivatives has shown that the conformational behavior is a result of a delicate balance between several competing energetic contributions, including electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For the hydrochloride salt of a fluorinated piperidine, the protonated nitrogen atom introduces significant electrostatic interactions that influence the preferred conformation.

A systematic computational analysis, for instance using the M06-2X functional with a def2-QZVPP basis set, can be performed to calculate the geometries and relative free energies of the axial and equatorial conformers of the piperidine ring. researchgate.net These calculations are typically carried out in both the gas phase and in a solvent continuum model to account for the influence of the surrounding medium. researchgate.net

The preference for the fluorine atom to occupy an axial or equatorial position is a key aspect of the conformational analysis. In many fluorinated piperidinium (B107235) salts, an axial orientation of the fluorine atom is favored. researchgate.net This preference can be attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from an axial C-H bond anti-periplanar to the C-F bond into the σ*(C-F) antibonding orbital, and charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atom. researchgate.net

The following table summarizes hypothetical DFT calculation results for the relative free energies (ΔG) of the axial and equatorial conformers of a generic 4-fluoropiperidinium salt in different environments, illustrating the principles discussed.

| Conformer | ΔG (Gas Phase, kcal/mol) | ΔG (Aqueous Solution, kcal/mol) | Favored Conformation |

| Axial Fluorine | 0.0 | 0.0 | Favored in both phases |

| Equatorial Fluorine | +1.0 | +3.0 | Less favored |

This table presents illustrative data based on general findings for 4-fluoropiperidinium salts, where the axial conformer is often more stable. The positive ΔG values for the equatorial conformer indicate its higher energy relative to the axial conformer.

Molecular Dynamics Simulations of Fluoropiperidine Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with other molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Key insights that can be gained from MD simulations of fluoropiperidine derivatives include:

Conformational Stability: MD simulations can reveal the stability of different conformers over time and the transitions between them. The root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess conformational stability.

Solvent Interactions: The simulations can provide a detailed picture of how the fluoropiperidine hydrochloride interacts with surrounding water molecules. This includes the formation and breaking of hydrogen bonds between the hydroxyl and amine groups of the piperidine and the water molecules, as well as interactions involving the fluorine atom.

Binding Interactions: If the interaction of the molecule with a protein or other biological target is of interest, MD simulations can elucidate the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The stability of the ligand within the binding pocket can be assessed over the simulation time.

The following table outlines the types of interactions that would be analyzed in a hypothetical MD simulation of this compound interacting with a protein binding site.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in a Protein |

| Hydrogen Bonding | Hydroxyl group, Protonated amine | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine |

| Ionic Interactions | Protonated amine | Aspartate, Glutamate |

| Hydrophobic Interactions | Piperidine ring backbone | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., oxygen in carbonyl groups) |

This table illustrates the potential non-covalent interactions that this compound could form within a biological binding pocket, which can be quantified and analyzed using Molecular Dynamics simulations.

Iv. Chemical Reactivity and Derivatization of 3s,4r 4 Fluoropiperidin 3 Ol Hydrochloride

Functional Group Transformations

The presence of both a hydroxyl group and a secondary amine allows for selective and sequential modifications, which is a key advantage in multistep syntheses.

The secondary hydroxyl group at the C3 position can undergo reactions typical of alcohols. For these transformations to proceed without complication at the piperidine (B6355638) nitrogen, the amine is often first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.

Esterification: The hydroxyl group can be acylated to form esters. This is commonly achieved by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). Alternatively, direct condensation with a carboxylic acid can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These methods provide access to a wide range of ester derivatives, allowing for the modulation of steric and electronic properties.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. This pathway allows for the introduction of various alkyl or aryl substituents at the oxygen atom.

Table 1: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Esterification (Acylation) | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester | Requires N-protection for selectivity. |

| Esterification (Steglich) | Carboxylic Acid (R-COOH), DCC, DMAP | Ester | Mild conditions, suitable for sensitive substrates. Requires N-protection. |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Requires N-protection to avoid competitive N-alkylation. |

The secondary amine of the piperidine ring is a nucleophilic center and a key site for derivatization. To perform these reactions, the free base is typically used, which can be generated from the hydrochloride salt by treatment with a suitable base.

N-Protection/Deprotection: In many synthetic sequences, the piperidine nitrogen must be protected to prevent unwanted side reactions. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The synthesis of cis-1-Boc-3-fluoropiperidin-4-ol is a well-documented and crucial step for utilizing this building block. nih.gov The Boc group is stable under a variety of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides or through reductive amination with aldehydes or ketones. The presence of the electron-withdrawing fluorine atom at C4 reduces the basicity and nucleophilicity of the piperidine nitrogen compared to its non-fluorinated counterpart, which can influence reaction kinetics.

N-Acylation: Acylation of the nitrogen to form amides is readily achieved by reacting the amine with acyl chlorides, acid anhydrides, or by using standard peptide coupling conditions with carboxylic acids. This reaction is fundamental for incorporating the fluoropiperidine scaffold into more complex molecules, such as peptide mimics or other bioactive agents.

Oxidation: The secondary alcohol at C3 can be oxidized to the corresponding ketone, (S)-4-fluoropiperidin-3-one, using a variety of standard oxidizing agents. Common reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The resulting ketone is a valuable intermediate for further derivatization, for example, through nucleophilic addition to the carbonyl group.

Reduction: The ketone, (S)-4-fluoropiperidin-3-one, can be reduced back to the alcohol. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome, potentially allowing for the selective formation of either the cis ((3S,4R)) or trans ((3R,4R)) diastereomer, depending on the steric environment and reaction conditions.

Coupling and Cross-Coupling Reactions

The (3S,4R)-4-fluoropiperidin-3-ol moiety is frequently incorporated into larger molecules using modern cross-coupling methodologies, particularly those catalyzed by palladium.

The piperidine nitrogen can serve as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a bond between the piperidine nitrogen and an aromatic or heteroaromatic ring.

Research has shown that the coupling of fluoroalkylamines with aryl halides presents unique challenges compared to their non-fluorinated analogues. nih.govberkeley.edu The electron-withdrawing effect of the fluorine atom decreases the nucleophilicity of the nitrogen, which can slow the reaction and make the final C-N bond-forming reductive elimination step more difficult. nih.gov To overcome this, specialized catalyst systems are often required. These systems typically employ bulky, electron-rich phosphine (B1218219) ligands. Furthermore, weaker bases such as potassium phenoxide (KOPh) or cesium carbonate (Cs₂CO₃) are often more effective than the strong alkoxide bases (e.g., NaOtBu) commonly used for non-fluorinated amines, as they prevent catalyst decomposition and side reactions. berkeley.edu

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Fluoroalkylamines

| Palladium Source | Ligand | Typical Base | Reference |

|---|---|---|---|

| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | nih.gov |

| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | Cs₂CO₃, K₃PO₄ | rsc.org |

| Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos | Cs₂CO₃, K₃PO₄ | rsc.org |

Olefin metathesis provides a powerful strategy for carbon-carbon bond formation and has been applied to the synthesis and functionalization of piperidine-based structures. rsc.org To utilize this methodology with (3S,4R)-4-fluoropiperidin-3-ol, the molecule must first be derivatized to contain an olefinic handle.

A common approach is to perform an N-alkylation with an allyl halide (e.g., allyl bromide) to install a terminal alkene on the piperidine nitrogen. The resulting N-allyl-(3S,4R)-4-fluoropiperidin-3-ol can then be used as a substrate in a cross-metathesis reaction with a second olefin partner. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs' catalysts, allows for the efficient synthesis of more complex side chains on the nitrogen atom. organic-chemistry.org This method is highly valued for its functional group tolerance and reliability.

Table 3: Common Catalysts for Olefin Cross-Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First Generation | Good activity for terminal olefins. |

| Grubbs' Catalyst | Second Generation | Higher activity, broader substrate scope, better thermal stability. |

| Hoveyda-Grubbs' Catalyst | Second Generation | High stability, allows for easier removal of ruthenium byproducts. |

This strategy significantly expands the synthetic utility of the fluoropiperidine scaffold, enabling the introduction of diverse functionalities for structure-activity relationship (SAR) studies in drug discovery.

Ring Expansions and Contractions Involving the Fluoropiperidine Scaffold

Alteration of the core heterocyclic structure through ring expansion or contraction represents a significant synthetic challenge and a pathway to novel chemical entities. While no specific examples of ring expansion or contraction have been documented for (3S,4R)-4-Fluoropiperidin-3-ol, established methodologies for piperidine ring transformations suggest potential synthetic routes.

Ring Expansion to Azepane Derivatives

A plausible, albeit hypothetical, route for the one-carbon ring expansion of the 4-fluoropiperidin-3-ol scaffold to a fluorinated azepanone (a seven-membered ring) is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgorganicreactions.org This reaction sequence involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a rearrangement that enlarges the ring. wikipedia.org

To apply this to (3S,4R)-4-Fluoropiperidin-3-ol, the parent compound would first require conversion to a suitable β-amino alcohol precursor. This multi-step process would involve:

N-Protection: The piperidine nitrogen must be protected, for instance with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

Conversion to an Aminomethyl Group: The C3-hydroxyl group would need to be transformed into a 1-aminomethyl group. This could be achieved through oxidation of the alcohol to a ketone, followed by a Strecker-type synthesis or cyanohydrin formation and subsequent reduction.

Rearrangement: The resulting N-protected 3-(aminomethyl)-4-fluoropiperidin-3-ol could then be subjected to diazotization with nitrous acid (e.g., from NaNO₂/HCl). This generates an unstable diazonium intermediate which, upon loss of nitrogen gas, would trigger the rearrangement and ring expansion to yield an N-protected 5-fluoroazepan-4-one.

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Protection | (Boc)₂O, Base | N-Boc-(3S,4R)-4-Fluoropiperidin-3-ol |

| 2 | Oxidation | PCC or Swern Oxidation | N-Boc-4-fluoropiperidin-3-one |

| 3 | Aminomethylation | e.g., TMSCN, NH₄Cl then LiAlH₄ | N-Boc-3-(aminomethyl)-4-fluoropiperidin-3-ol |

| 4 | Rearrangement | NaNO₂, aq. HCl | N-Boc-5-fluoroazepan-4-one |

Ring Contraction to Pyrrolidine (B122466) Derivatives

Conversely, ring contraction of piperidines to pyrrolidines is also a known transformation, often proceeding through distinct photochemical or oxidative mechanisms. nih.govresearchgate.net A notable strategy involves a visible-light-mediated ring contraction of α-acylated saturated heterocycles. nih.gov This process is initiated by a Norrish Type II hydrogen atom transfer from the carbon adjacent to the nitrogen to the excited ketone, leading to a diradical intermediate that fragments and re-closes to form the five-membered pyrrolidine ring. nih.gov Application to the (3S,4R)-4-fluoropiperidin-3-ol scaffold would necessitate prior functionalization, specifically acylation at the C2 position, to install the required photoreactive handle.

Introduction of Additional Functional Groups on the Piperidine Ring

The derivatization of the (3S,4R)-4-fluoropiperidin-3-ol scaffold by introducing new functional groups is essential for modifying its physicochemical and pharmacological properties. Functionalization can occur at the nucleophilic nitrogen atom or at various carbon positions on the ring through modern synthetic methods.

N-Functionalization

The secondary amine of the piperidine ring is the most readily functionalized position. As the starting material is a hydrochloride salt, the amine is protonated. Treatment with a suitable base liberates the free amine, which is a potent nucleophile. Standard reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate can introduce a variety of alkyl groups. researchgate.netchemicalforums.com

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. These amides are often more stable and can alter the molecule's biological profile.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an efficient route to N-alkylated products.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond with aryl halides, introducing aromatic substituents.

C-Functionalization

Introducing substituents onto the carbon framework of the piperidine ring is more complex but offers significant opportunities for diversification.

A documented example of derivatization involving the 4-fluoropiperidin-3-yl core is the synthesis of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. sci-hub.seacs.orgnih.gov This compound was developed as a high-affinity antagonist for the 5-HT₂A receptor. sci-hub.seacs.orgnih.gov The synthesis involved a key step where a 1-benzyl-4-fluoropiperidin-3-one intermediate was reacted with 2-phenylindole, followed by deprotection, to forge the C3-C bond between the piperidine and indole (B1671886) rings.

Furthermore, modern C-H functionalization techniques offer powerful, direct routes for derivatization without the need for pre-installed functional handles. Research on N-protected piperidines has shown that site-selectivity can be achieved through careful choice of catalyst and nitrogen protecting group. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can introduce functional groups at the C2, C3, or C4 positions. nih.gov Palladium-catalyzed reactions have also been developed for the β-arylation (C3 position) of N-Boc-piperidines, where the selectivity is controlled by the choice of phosphine ligand. rsc.orgresearchgate.net These methods could potentially be applied to a protected form of (3S,4R)-4-fluoropiperidin-3-ol to introduce aryl, alkyl, or other groups at specific carbon atoms on the ring.

| Position | Reaction Type | Typical Reagents | Functional Group Introduced |

|---|---|---|---|

| Nitrogen | N-Alkylation | Alkyl halide, Base | Alkyl |

| Nitrogen | N-Acylation | Acyl chloride, Base | Acyl |

| Nitrogen | N-Arylation | Aryl halide, Pd or Cu catalyst | Aryl |

| C3 | Coupling/Condensation | 2-Phenylindole (from piperidone precursor) | 2-Phenylindol-3-yl |

| C2, C3, C4 | C-H Functionalization | Aryl diazoacetates, Rh catalyst | Arylacetate |

V. Application of 3s,4r 4 Fluoropiperidin 3 Ol Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Construction of Advanced Fluorinated Heterocyclic Scaffolds

The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the specific stereochemical arrangement of the fluoro and hydroxyl groups in (3S,4R)-4-Fluoropiperidin-3-ol, provides a well-defined three-dimensional structure that can be exploited in the synthesis of more complex molecular architectures.

While the direct application of (3S,4R)-4-Fluoropiperidin-3-ol hydrochloride in the reported synthesis of polycyclic N-heterocycles is not extensively documented in publicly available literature, its potential as a starting material is significant. The bifunctional nature of the molecule, possessing a secondary amine, a hydroxyl group, and a fluorine atom, allows for a variety of synthetic manipulations. The piperidine nitrogen can be used for annulation reactions, building additional rings onto the core scaffold. For instance, reactions such as Pictet-Spengler or Bischler-Napieralski could be envisioned with appropriate N-substituted derivatives to construct fused polycyclic systems. The fluorine atom's influence on the pKa of the nitrogen and the local electronic environment can subtly direct the course of these cyclization reactions.

The incorporation of the (3S,4R)-4-fluoropiperidin-3-ol moiety into spirocyclic and bridged systems represents an advanced synthetic strategy to explore novel regions of chemical space. There is a growing interest in creating molecules with greater three-dimensional complexity to enhance selectivity for biological targets. Although specific examples starting directly from this compound are not prominent in the surveyed literature, the general importance of fluorinated building blocks in constructing such systems is well-established. Synthetic strategies to access bridged systems often involve intramolecular cycloadditions, and the functional handles on the fluoropiperidine ring could be elaborated to install the necessary reactive partners for such transformations.

Development of Diverse Compound Libraries Incorporating the Fluoropiperidine Moiety

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules against various biological targets. Incorporating building blocks like (3S,4R)-4-Fluoropiperidin-3-ol can introduce valuable structural and physicochemical diversity into these libraries. The fluoropiperidine moiety can serve as a rigid scaffold onto which various substituents can be attached, allowing for systematic exploration of the surrounding chemical space. While specific large-scale combinatorial libraries built from this compound are not widely reported, the principles of library design support its utility. Its functional groups (amine and alcohol) provide orthogonal handles for derivatization, enabling the parallel synthesis of a diverse set of analogues for screening campaigns.

Vi. Advanced Analytical Methodologies for Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of (3S,4R)-4-Fluoropiperidin-3-ol. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula.

For the protonated molecule [M+H]⁺, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This precise measurement allows differentiation from other isobaric compounds that may have the same nominal mass but different elemental compositions.

Research Findings: In a typical analysis using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the compound would be expected to show a prominent ion corresponding to the protonated free base (C₅H₁₁FNO)⁺. The experimentally measured mass is compared against the calculated theoretical mass. A minimal mass error provides high confidence in the assigned molecular formula. Further analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can corroborate the proposed structure by identifying characteristic neutral losses, such as the loss of water (H₂O) or hydrogen fluoride (B91410) (HF).

Table 1: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₅H₁₀FNO |

| Analyzed Ion | [M+H]⁺ |

| Calculated Exact Mass | 120.08192 u |

| Expected Experimental Mass Range (±5 ppm) | 120.08132 - 120.08252 u |

| Primary Fragmentation Pathways | Loss of H₂O, Loss of HF |

Advanced NMR Spectroscopy for Detailed Structural and Stereochemical Assignmentnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of (3S,4R)-4-Fluoropiperidin-3-ol hydrochloride in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) experiments provides a comprehensive picture of the molecule's connectivity and spatial arrangement. researchgate.net The conformational behavior of fluorinated piperidines is a subject of significant interest, with NMR studies revealing the influence of factors like charge-dipole interactions and hyperconjugation on the preferred conformation. nih.govresearchgate.net

Two-dimensional NMR experiments are crucial for assigning the complex spin systems present in the piperidine (B6355638) ring. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the ¹H-¹H spin-spin coupling networks along the piperidine backbone, for instance, tracing the connectivity from H-3 to H-4 and their respective neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are paramount for determining the stereochemistry. For (3S,4R)-4-Fluoropiperidin-3-ol, a key NOE correlation would be expected between the protons at C3 and C4 to confirm their trans relationship. The analysis of axial and equatorial proton correlations provides insight into the chair conformation of the piperidine ring.

Table 2: Expected 2D NMR Correlations for Structural Assignment

| 2D NMR Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | H-3 ↔ H-4, H-4 ↔ H-5 protons, H-2 ↔ H-3 protons |

| HSQC | Direct ¹H-¹³C correlation | H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6 |

| HMBC | Long-range ¹H-¹³C correlation | H-2 ↔ C-3, H-2 ↔ C-6; H-5 ↔ C-4, H-5 ↔ C-6 |

| NOESY/ROESY | ¹H-¹H through-space correlation | H-3ax ↔ H-5ax; H-4eq ↔ H-2eq/H-6eq (confirming relative stereochemistry) |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. nih.gov With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectral window with minimal background interference. diva-portal.org

Research Findings: The ¹⁹F chemical shift is highly sensitive to the local electronic environment. For fluorinated piperidines, the chemical shift can indicate the axial or equatorial position of the fluorine atom. In many piperidine systems, axial fluorine atoms are shielded and appear at higher fields (more negative ppm values, e.g., ~ -200 ppm) compared to their equatorial counterparts. Furthermore, the ¹⁹F signal will appear as a multiplet due to coupling with neighboring protons (²JHF and ³JHF). The magnitude of these coupling constants is dependent on the dihedral angle and provides crucial information for confirming the relative stereochemistry and conformational preferences of the ring. sci-hub.se

Table 3: Representative ¹⁹F NMR Data

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Chemical Shift (δ) | ~ -180 to -200 ppm | Confirmation of fluorine presence and its electronic environment. |

| Multiplicity | Doublet of multiplets (dm) or similar complex pattern | Indicates coupling to adjacent protons (H-3, H-4). |

| Coupling Constants (J) | ³J(F, H-ax) > ³J(F, H-eq) | Provides detailed stereochemical and conformational information. |

Chromatographic Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)nih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and enantiomeric excess of this compound.

Research Findings: For chemical purity, a reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is employed. The sample is monitored using a UV or mass spectrometer detector. Purity is typically reported as the percentage of the main peak area relative to the total area of all observed peaks.

To determine the enantiomeric excess (e.e.), a specialized chiral HPLC method is required. nih.gov This involves using a chiral stationary phase (CSP) that can differentiate between the (3S,4R) enantiomer and its (3R,4S) counterpart. The differential interaction with the CSP leads to different retention times for the two enantiomers, allowing for their separation and quantification. An e.e. of >99% is often required for pharmaceutical intermediates.

Table 4: Typical Chiral HPLC Method Parameters and Results

| Parameter | Example Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (3S,4R) | e.g., 8.5 min |

| Retention Time (3R,4S) | e.g., 10.2 min |

| Calculated Enantiomeric Excess | >99% |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Research Findings: IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum would be expected to show a broad absorption band for the O-H stretch of the alcohol and N-H stretches of the secondary ammonium (B1175870) salt. The C-H stretching vibrations of the piperidine ring will also be present. A key absorption band corresponding to the C-F bond stretch is also expected. Studies on related fluorinated N-heterocycles have used IR spectroscopy to probe conformational details. researchgate.net Raman spectroscopy provides complementary information and is often more sensitive to non-polar bonds.

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3400 - 3200 (Broad) |

| N-H (Ammonium salt) | Stretching | 3200 - 2800 (Broad) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C-O (Alcohol) | Stretching | 1260 - 1000 |

| C-F (Alkyl fluoride) | Stretching | 1150 - 1000 |

X-ray Diffraction for Solid-State Structural Elucidationbenchchem.comsci-hub.seresearchgate.net

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides definitive proof of stereochemistry and detailed conformational information. nih.gov

Research Findings: For this compound, a successful X-ray crystallographic analysis would unequivocally confirm the (3S,4R) absolute configuration. It would also reveal the relative trans orientation of the fluorine atom and the hydroxyl group. The analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. Crucially, it would establish the preferred conformation of the piperidine ring in the crystal lattice, which is often a chair form. Research on related fluorinated piperidinium (B107235) salts suggests a preference for a conformation where the fluorine atom occupies an axial position due to stabilizing electrostatic C-F···N⁺ interactions. researchgate.net

Table 6: Representative Crystallographic Data Parameters

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ (for a chiral molecule) |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Bond Lengths/Angles | Precise geometric details of the molecule |

| Conformation Analysis | Confirms chair conformation and axial/equatorial positions of substituents |

| Absolute Configuration | Unambiguously confirms the (3S,4R) stereochemistry |

Viii. Future Research Directions and Emerging Applications in Organic and Medicinal Chemistry

Novel Synthetic Routes to Access Underexplored Stereoisomers or Analogues

While synthetic routes to (3S,4R)-4-Fluoropiperidin-3-ol have been established, the development of more efficient and diverse methodologies to access its other stereoisomers and structurally novel analogues remains a key objective. Future research will likely focus on several promising strategies:

Asymmetric Hydrogenation: Building upon existing methods for fluorinated pyridines, new chiral catalysts and conditions for the asymmetric hydrogenation of functionalized pyridinium (B92312) salts could provide more direct and highly enantioselective pathways to various fluoropiperidinol stereoisomers. For instance, dynamic kinetic asymmetric transamination of a corresponding ketone precursor presents a potential cost-effective and efficient route. researchgate.net

Dearomatization-Hydrogenation (DAH) Processes: The one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors is a powerful strategy for creating all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govresearchgate.net Future work could adapt this methodology to substituted fluoropyridines bearing hydroxyl or protected hydroxyl groups to directly access a wider range of fluoropiperidinol analogues.

Catalytic Enantioselective Fluorination: The use of chiral catalysts, such as modified cinchona alkaloids or commercially available primary amines, to induce enantioselectivity in the fluorination of piperidinone precursors has proven successful for the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol. nih.govacs.org Further exploration of new organocatalysts and reaction conditions could lead to improved stereocontrol and access to previously elusive diastereomers.

Diastereoselective Functionalization: Starting from readily available chiral precursors, diastereoselective reactions can be employed to install the fluorine and hydroxyl moieties. For example, the diastereoselective alkylation of pseudoephedrine propionamide (B166681) has been used to set key stereocenters in the synthesis of complex acyclic structures, a strategy that could be adapted to cyclic systems. nih.gov

These advanced synthetic approaches will be crucial for building comprehensive libraries of fluoropiperidinol stereoisomers and analogues, enabling a more thorough investigation of structure-activity relationships.

| Synthetic Strategy | Key Features | Potential for Underexplored Isomers |

| Asymmetric Hydrogenation | High enantioselectivity, potential for dynamic kinetic resolution. | High |

| Dearomatization-Hydrogenation | High diastereoselectivity for cis-isomers. | Moderate to High |

| Catalytic Enantioselective Fluorination | Direct introduction of fluorine with stereocontrol. | High |

| Diastereoselective Functionalization | Stepwise construction with defined stereochemistry. | High |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for fluorinated piperidines to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. organic-chemistry.org The handling of hazardous reagents, such as certain fluorinating agents or hydrogen gas, is often safer in the contained environment of a flow reactor. rsc.org

Future research in this area will likely involve:

Development of Continuous Flow Protocols: Adapting existing multi-step batch syntheses of (3S,4R)-4-Fluoropiperidin-3-ol and its analogues into continuous flow processes. organic-chemistry.orgmdpi.com This could involve telescoped reaction sequences where intermediates are generated and consumed in a continuous stream, minimizing purification steps. nih.gov

Automated Library Synthesis: Utilizing automated flow synthesis systems to rapidly generate libraries of fluoropiperidinol derivatives for biological screening. nih.gov By systematically varying reaction parameters and building blocks, these platforms can accelerate the discovery of compounds with desired properties.

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as FTIR or mass spectrometry, into flow reactors to enable real-time reaction monitoring and optimization. This allows for rapid identification of optimal reaction conditions, leading to improved yields and purities. acs.org

The integration of flow chemistry will not only enhance the efficiency of synthesizing known fluoropiperidinols but also facilitate the exploration of novel chemical space through automated library generation.

Exploration of New Catalytic Systems for Fluoropiperidine Derivatization

The (3S,4R)-4-Fluoropiperidin-3-ol scaffold provides multiple sites for further functionalization, including the nitrogen atom, the hydroxyl group, and potentially C-H bonds. The development of novel catalytic systems to selectively modify these positions is a promising area for future research.

Transition Metal-Catalyzed Cross-Coupling: Palladium, copper, and rhodium catalysts, which are instrumental in modern synthetic chemistry, could be employed for the derivatization of the fluoropiperidinol core. nih.govnih.gov For example, N-arylation or N-alkylation reactions can be used to introduce a wide range of substituents.

C-H Functionalization: Direct C-H activation and functionalization represent an atom-economical approach to derivatization. mdpi.com Future research could focus on developing regioselective methods for the C-H functionalization of the piperidine (B6355638) ring, allowing for the introduction of new substituents without the need for pre-functionalization. Copper-catalyzed C-H fluorination followed by nucleophilic substitution is one such emerging strategy. organic-chemistry.org

Catalytic Nucleophilic Fluorination: While the fluorine atom is already present in the target compound, the development of new transition metal-catalyzed nucleophilic fluorination methods remains important for the synthesis of analogues with different fluorination patterns. rsc.orgresearchgate.net Iridium and palladium catalysts have shown promise in this area. researchgate.net

The discovery of new catalytic transformations will significantly expand the diversity of accessible fluoropiperidinol derivatives, providing a rich collection of compounds for various applications.

| Catalytic Approach | Target Position | Potential Transformations |

| Transition Metal Cross-Coupling | Nitrogen, Oxygen | N-Arylation, N-Alkylation, O-Arylation |

| C-H Functionalization | Carbon-Hydrogen bonds | C-Arylation, C-Alkylation, C-Alkoxylation |

| Nucleophilic Fluorination | Carbon backbone | Introduction of additional fluorine atoms |

Development of Advanced Fluoropiperidine-Based Scaffolds for Chemical Biology Tools (excluding therapeutic claims)

The unique stereochemistry and the presence of fluorine in (3S,4R)-4-Fluoropiperidin-3-ol make it an attractive scaffold for the development of sophisticated chemical biology tools to probe biological systems.

Chemical Probes for Target Identification: By attaching a reporter group (e.g., a biotin (B1667282) tag or a clickable alkyne) to the fluoropiperidinol scaffold, it can be converted into a chemical probe. nih.govfrontiersin.org These probes can be used in affinity-based proteomics to identify the protein binding partners of derivatives of this scaffold, thereby elucidating their mechanism of action. frontiersin.org

Fluorogenic Labels: The fluoropiperidinol core could be incorporated into the design of fluorogenic probes. These are molecules that are initially non-fluorescent but become fluorescent upon binding to a specific target or undergoing a specific reaction. mdpi.comresearchgate.net This "turn-on" fluorescence provides a high signal-to-noise ratio, which is advantageous for biological imaging. mdpi.com

Scaffolds for Fragment-Based Discovery: The rigid, three-dimensional structure of the fluoropiperidinol makes it an ideal scaffold for fragment-based approaches to ligand discovery. Libraries of small molecules built upon this core can be screened against biological targets to identify initial binding fragments, which can then be optimized into more potent molecules.

The development of such tools will enable a deeper understanding of biological processes at the molecular level.

Computational Design of Next-Generation Fluoropiperidine Building Blocks

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel building blocks with tailored properties. Future research will increasingly leverage these in silico methods.

Conformational Analysis: A thorough understanding of the conformational preferences of the (3S,4R)-4-Fluoropiperidin-3-ol ring system is crucial for designing molecules with specific three-dimensional shapes. Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformations and the influence of substituents on the ring pucker.

In Silico Screening of Virtual Libraries: Large virtual libraries of compounds based on the fluoropiperidinol scaffold can be generated and screened in silico against the three-dimensional structures of biological targets. researchgate.netnih.govmdpi.com This approach, which includes molecular docking and scoring, can prioritize a smaller number of promising compounds for synthesis and experimental testing. mdpi.com

Prediction of Binding Affinities: More advanced computational techniques, such as molecular dynamics (MD) simulations and free energy perturbation (FEP), can be used to predict the binding affinities of designed ligands to their protein targets with increasing accuracy. frontiersin.orgchemrxiv.orgcolumbia.edumdpi.comnih.gov This allows for the iterative optimization of ligand-target interactions, guiding the design of more potent and selective molecules.

By integrating computational design with synthetic chemistry, the development of next-generation fluoropiperidine building blocks with precisely engineered properties can be significantly accelerated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.